molecular formula C10H19N3O5S2 B12092283 (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid

Cat. No.: B12092283
M. Wt: 325.4 g/mol
InChI Key: PYIYXSQZXLLONW-QMGYSKNISA-N
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Description

2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a propylamine derivative with a thiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the thiazole ring .

Scientific Research Applications

2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as Parkinson’s disease and other neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as a dopamine agonist, binding to dopamine receptors and modulating neurotransmitter activity in the brain. This interaction can help alleviate symptoms of neurological disorders such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is unique due to its specific structural features and the presence of both nitrogen and sulfur atoms in the thiazole ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H19N3O5S2

Molecular Weight

325.4 g/mol

IUPAC Name

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol;sulfuric acid

InChI

InChI=1S/C10H17N3OS.H2O4S/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;1-5(2,3)4/h6,8,12,14H,2-5H2,1H3,(H2,11,13);(H2,1,2,3,4)/t6-,8-;/m0./s1

InChI Key

PYIYXSQZXLLONW-QMGYSKNISA-N

Isomeric SMILES

CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N.OS(=O)(=O)O

Canonical SMILES

CCCNC1CCC2=C(C1O)SC(=N2)N.OS(=O)(=O)O

Origin of Product

United States

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